molecular formula C8H6N2 B143731 Phthalazine CAS No. 253-52-1

Phthalazine

Cat. No.: B143731
CAS No.: 253-52-1
M. Wt: 130.15 g/mol
InChI Key: LFSXCDWNBUNEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalazine, also known as benzo-orthodiazine or benzopyridazine, is a heterocyclic organic compound with the molecular formula C₈H₆N₂. It is characterized by a bicyclic structure that includes two nitrogen atoms within a benzene ring, forming a ten-membered ring system. This compound is isomeric with other naphthyridines such as quinoxaline, cinnoline, and quinazoline .

Preparation Methods

Chemical Reactions Analysis

Chemical Reactions of Phthalazine

This compound undergoes several chemical reactions that lead to the formation of various derivatives, which can exhibit significant biological activity. Below are key reactions involving this compound:

3.1. Oxidation Reactions

This compound can be oxidized with alkaline potassium permanganate, yielding pyridazine dicarboxylic acid. This reaction showcases the compound's reactivity under oxidative conditions.

3.2. Chlorination

Chlorination of this compound using phosphorus oxychloride produces chlorothis compound, which can subsequently react with various nucleophiles to form a range of substituted derivatives. For example:

  • Reaction with Amines : Chlorothis compound reacts with p-phenylenediamine to yield N-substituted phthalazines.

3.3. Diels-Alder Reactions

This compound can act as a diene in Diels-Alder cycloaddition reactions, typically at the pyridazine ring. This reaction allows for the formation of complex cyclic structures, although it often requires harsh conditions or specific catalysts for successful completion.

3.4. Formation of Phthalazinones

This compound reacts with carbonyl compounds to form phthalazinones through cyclization processes. For instance, treatment with acetylacetone leads to the formation of pyrazolothis compound derivatives.

3.5. Fragmentation Reactions

Under acidic or reductive conditions, phthalazines can undergo fragmentation to yield simpler compounds such as isoindole and phthalimidine, demonstrating their potential for further chemical transformations.

Biological Activities of this compound Derivatives

Research has indicated that various this compound derivatives exhibit significant biological activities, including:

  • Anticancer Activity : Certain this compound derivatives have shown potent cytotoxic effects against cancer cell lines by inhibiting specific proteins like VEGFR2.

  • Antimicrobial Properties : Some synthesized phthalazines display antimicrobial activity against various pathogens, making them candidates for drug development.

The following table summarizes some biological activities associated with selected this compound derivatives:

CompoundBiological ActivityReference
Triazolothis compoundCytotoxicity against HCT-116 cells
Chlorothis compoundAntimicrobial activity
Acetylated phthalazinesInhibition of VEGFR2

Scientific Research Applications

Anticancer Applications

Phthalazine derivatives have shown promising results in cancer therapy, particularly against various types of tumors. Research indicates that these compounds exhibit significant cytotoxicity against multiple cancer cell lines, including:

  • Breast Cancer : Certain this compound derivatives demonstrated up to 100% inhibition of MCF-7 breast carcinoma cells at specific concentrations .
  • Lung Cancer : Compounds have been tested against large-cell lung carcinoma (NCI-H460) and lung adenocarcinoma (GLC-82), showing substantial inhibitory effects .
  • Renal Cancer : Specific derivatives exhibited moderate sensitivity towards renal cancer cell lines, indicating potential for further development .

Table 1: Summary of Anticancer Activities of this compound Derivatives

CompoundCancer TypeInhibition Rate (%)Concentration (μM)
48aBreast100125
2bRenalModerateN/A
NCI-H460LungSignificantN/A

Anti-inflammatory Properties

This compound and its derivatives have been recognized for their anti-inflammatory effects. Studies have shown that certain compounds can inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. For instance, several synthesized phthalazinone derivatives demonstrated comparable anti-inflammatory activity to established drugs like etoricoxib in animal models .

Antimicrobial Activities

The antimicrobial potential of this compound derivatives has also been extensively studied. Recent research has synthesized new this compound-based compounds that exhibit antibacterial activity against various pathogens, including:

  • Micrococcus luteus
  • Pseudomonas aeruginosa
  • Bacillus subtilis

In particular, a series of this compound-based 1,2,3-triazole derivatives showed superior antibacterial activity compared to standard antibiotics .

Table 2: Antimicrobial Efficacy of this compound Derivatives

Compound TypeTarget BacteriaActivity Level
1,2,3-Triazole DerivativesPseudomonas aeruginosaHigh
This compound DerivativesMicrococcus luteusModerate

Other Therapeutic Applications

Beyond anticancer and antimicrobial properties, this compound has been implicated in various other therapeutic areas:

  • Antidiabetic : Some derivatives have shown effectiveness in managing diabetes by inhibiting aldose reductase .
  • Antihypertensive : Certain compounds are recognized for their ability to lower blood pressure.
  • Antidepressant and Analgesic : this compound derivatives have been explored for their potential in treating mood disorders and pain management .

Case Studies and Research Findings

Numerous studies illustrate the versatility of this compound in drug development:

  • Synthesis of New Derivatives : A study synthesized sixteen novel phthalazinone derivatives and evaluated their biological activities, revealing significant anti-inflammatory and antiproliferative effects .
  • Cognition Enhancement : The compound α5IA derived from this compound has shown cognitive-enhancing properties in models of Alzheimer's disease by modulating amyloid beta-induced toxicity .
  • Clinical Trials : Various this compound-based drugs like hydralazine and olaparib are currently used clinically for hypertension and cancer treatment, respectively, underscoring the compound's translational potential .

Comparison with Similar Compounds

Phthalazine is unique among its isomeric naphthyridines due to its specific structure and reactivity. Similar compounds include:

This compound’s unique bicyclic structure and the presence of nitrogen atoms within the ring system contribute to its diverse reactivity and wide range of applications in various fields.

Biological Activity

Phthalazine is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound and its derivatives, highlighting key studies, pharmacological properties, and potential clinical implications.

Chemical Structure and Properties

This compound is characterized by a fused ring structure that includes two nitrogen atoms. Its basic structure can be represented as follows:

This compound=C8H6N2\text{this compound}=C_8H_6N_2

This unique structure contributes to its versatility as a pharmacophore in drug design, allowing for the development of various derivatives with enhanced biological activities.

Pharmacological Activities

This compound derivatives exhibit a wide range of pharmacological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that this compound derivatives possess significant antibacterial properties. For instance, a series of this compound-based 1,2,3-triazole derivatives were synthesized and tested against bacterial strains such as Micrococcus luteus, Pseudomonas aeruginosa, and Bacillus subtilis. Many of these derivatives showed superior antibacterial activity compared to standard antibiotics like tetracycline .
  • Antitumor Activity : this compound derivatives have also been evaluated for their cytotoxic effects against various human tumor cell lines. Notably, certain derivatives exhibited cytotoxicity greater than that of established chemotherapeutic agents such as cisplatin . A study highlighted the synthesis of 1-anilino-4-(aryl sulfanyl methyl) this compound derivatives, which showed promising anticancer activity through microculture tetrazolium assays .
  • Anticonvulsant Effects : this compound compounds have been reported to exhibit anticonvulsant properties. Research indicates that certain derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for epilepsy .
  • Anti-inflammatory and Analgesic Properties : The anti-inflammatory effects of this compound derivatives have been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and pathways, suggesting their potential use in treating inflammatory diseases .
  • Antidiabetic Activity : Recent investigations into this compound's pharmacological profile have revealed its potential as an antidiabetic agent. Some derivatives have shown promising results in lowering blood glucose levels in diabetic models .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeExamples of DerivativesObserved Effects
Antimicrobial1,2,3-triazole derivativesEffective against Pseudomonas aeruginosa
Antitumor1-anilino-4-(aryl sulfanyl methyl)Higher cytotoxicity than cisplatin
AnticonvulsantVarious synthesized derivativesModulation of neurotransmitter systems
Anti-inflammatorySelected this compound analogsInhibition of pro-inflammatory cytokines
AntidiabeticNovel this compound compoundsReduction in blood glucose levels

Research Highlights

  • A study published in 2019 emphasized the structural diversity of this compound derivatives and their broad pharmacological potential, including antidiabetic and anticancer activities. This review summarized both patented and non-patented literature on the subject, underscoring the importance of this compound as a scaffold in drug discovery .
  • Another research article focused on the design and synthesis of targeted this compound-1,4-dione acetylcholinesterase inhibitors for Alzheimer's disease treatment. Several compounds demonstrated significant inhibition of acetylcholinesterase activity while maintaining high blood-brain barrier permeability, indicating their therapeutic potential .
  • A comprehensive analysis highlighted the antimicrobial efficacy of various this compound hybrids against multiple bacterial strains, reinforcing their potential role in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for phthalazine derivatives, and how do reaction conditions influence yield and purity?

this compound derivatives are typically synthesized via cyclization, condensation, or substitution reactions. For example, derivatives like 2d–2f (75–72% yields) were synthesized by reacting chlorothis compound intermediates with hydrazides in ethanol under acidic catalysis . Key factors affecting outcomes include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in aryl-urea derivatives .
  • Catalysts : Acidic catalysts (e.g., glacial acetic acid) improve condensation efficiency in hydrazide-linked derivatives .
  • Temperature : Heating (110°C) in 2-BuOH facilitated the formation of N1-(4-arylphthalazin-1-yl)benzene-1,4-diamines (e.g., 4a , 91% yield) .
    Methodological recommendation : Optimize solvent polarity and catalyst type to balance yield and purity. Use spectroscopic validation (e.g., 1H^1H-NMR, IR) to confirm structural integrity .

Q. How are this compound derivatives screened for basic pharmacological activity, and what assays are prioritized?

Initial screening focuses on in vitro cytotoxicity (e.g., MTT assay against HepG2 and MCF-7 cell lines) and enzyme inhibition (e.g., VEGFR-2 kinase assays). For example:

  • Compounds 2g and 4a showed IC50_{50} values of 0.12–0.18 μM against cancer cells, validated via dose-response curves .
  • VEGFR-2 inhibition : Use ELISA-based kinase assays to measure IC50_{50} and compare with reference inhibitors like sorafenib .
    Methodological recommendation : Prioritize cell lines with high VEGFR-2 expression (e.g., breast and liver cancers) and validate results with molecular docking to confirm binding interactions .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations refine the design of this compound-based VEGFR-2 inhibitors?

Advanced studies integrate docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) to:

  • Identify key binding residues (e.g., Lys868, Asp1046 in VEGFR-2) for hydrophobic interactions .
  • Optimize substituents: Derivatives with α,β-unsaturated ketonic spacers (e.g., 3e ) showed enhanced binding via π-π stacking and hydrogen bonding .
    Methodological recommendation : Validate docking poses with free-energy calculations (MM-PBSA/GBSA) and correlate with experimental IC50_{50} values to prioritize candidates .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound derivatives?

Discrepancies often arise from ADMET limitations (e.g., poor bioavailability). Strategies include:

  • Metabolic stability assays : Use liver microsomes to predict phase I/II metabolism .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .
  • Structural optimization : Introduce hydrophilic groups (e.g., pyrimidinone) to improve solubility without compromising target binding .
    Methodological recommendation : Cross-validate in vitro cytotoxicity with 3D tumor spheroid models to better mimic in vivo conditions .

Q. How do substituent positions on the this compound nucleus influence selectivity across kinase targets (e.g., VEGFR-2 vs. EGFR)?

Substituent positioning alters steric and electronic interactions:

  • Position 4 : Hydrophobic moieties (e.g., 4-chlorophenyl) enhance VEGFR-2 affinity by occupying the hydrophobic pocket .
  • Position 1 : Electron-withdrawing groups (e.g., -NO2_2) reduce off-target effects on EGFR by destabilizing hinge-region interactions .
    Methodological recommendation : Perform kinome-wide profiling (e.g., DiscoverX) to assess selectivity and mitigate polypharmacology risks .

Q. What in silico tools are most effective for predicting the ADMET profiles of novel this compound derivatives?

Use a tiered approach:

Lipinski’s Rule of Five : Filter compounds with >10 hydrogen bond acceptors or molecular weight >500 Da .

SwissADME : Predict solubility, CYP450 interactions, and blood-brain barrier permeability .

ProTox-II : Estimate acute toxicity (LD50_{50}) and organ-specific toxicity .
Methodological recommendation : Cross-reference predictions with experimental data (e.g., Ames test for mutagenicity) to reduce false positives .

Q. Data Contradiction and Optimization

Q. How should researchers address conflicting reports on the antimicrobial vs. anticancer efficacy of this compound derivatives?

  • Contextualize bioactivity : Antimicrobial activity (e.g., MIC = 8–16 μg/mL) often correlates with electron-deficient substituents (e.g., -CN), while anticancer activity requires kinase inhibition .
  • Dose-response analysis : Compare IC50_{50} values across assays. For example, 2g (anticancer IC50_{50} = 0.12 μM) shows weak antibacterial activity (MIC >64 μg/mL) .
    Methodological recommendation : Use structure-activity relationship (SAR) studies to decouple mechanisms (e.g., ROS generation vs. kinase inhibition) .

Q. What experimental design principles minimize batch-to-batch variability in this compound synthesis?

  • Standardize protocols : Use anhydrous solvents and controlled humidity for moisture-sensitive reactions (e.g., Grignard additions) .
  • Quality control : Track intermediates via HPLC (e.g., ≥95% purity) before proceeding to next steps .
  • Scale-up considerations : Optimize stirring rate and cooling gradients to prevent exothermic side reactions .
    Methodological recommendation : Document reaction parameters (e.g., temperature ramps, solvent degassing) in detail for reproducibility .

Properties

IUPAC Name

phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSXCDWNBUNEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NN=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049407
Record name Phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow solid; [Merck Index] Yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name Phthalazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21484
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

253-52-1
Record name Phthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHTHALAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PHTHALAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phthalazine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phthalazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.422
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y28DM24N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Lithium hexamethyldisilazide (1.0M solution in hexane) (0.22 ml, 1.10 mmol) was added to stirred solution of 3-hydroxymethyl-1-methyl-1,2,4-triazole (90 mg, 0.79 mmol) prepared using the conditions of Itoh and Okongi, EP-A-421210) in N,N-dimethylformamide (10 ml) at −10° C. under nitrogen, and the mixture stirred for 0.25 h. After this time, Intermediate 6 (100 mg, 0.53 mmol) was added and the mixture stirred at −10° C. for 0.5 h and then room temperature overnight. Water was added to the reaction mixture and the resulting precipitate filtered off and recrystallised from dichloromethane/ethyl acetate to give the title-phthalazine (55 mg, 27%), mp 221-223° C.; 1H NMR (360 MHz, CDCl3) δ 1.54 (3H, t, J=10.2 Hz; CH3), 3.96 (3H, s, CH3), 4.47 (2H, q, J=10.2 Hz, CH2), 5.71 (2H, s, CH2), 6.26 (1H, s, Ar—H), 7.79 (1H, m, Ar—H), 7.94 (1H, m, Ar—H), 8.08 (1H, s, Ar—H), 8.25 (1H, d, J=11.0 Hz, Ar—H), 8.70 (1H, d, J=8.1 Hz, Ar—H); MS (ES+) m/e 393 [MH]+; Anal. Found. C, 54.87; H, 3.91; N, 28.27; C18H16N8O3 requires C, 55.09; H, 4.11; N, 28.55%.
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
[Compound]
Name
A-421210
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Intermediate 6
Quantity
100 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
27%

Synthesis routes and methods II

Procedure details

A mixture of the preceding hydrazoic acid (798 mg, 3.91 mmol), 1,4-dichlorophthalazine (778 mg, 3.91 mmol) and triethylamine (0.54 ml, 3.9 mmol) in xylene (28 ml) was heated at reflux under nitrogen for 20.5 h. The mixture was cooled to room temperature, the solvent evaporated in vacuo and the residue partitioned between dichloromethane and water. The aqueous was separated and re-extracted with dichloromethane (×2). The combined extracts were dried (MgSO4), evaporated in vacuo and the residue chromatographed on silica gel eluting with ethyl acetate, then 5% methanol/dichloromethane to afford the title-phthalazine (77 mg, 6%), 1H NMR (360 MHz, CDCl3/d6-DMSO) δ 7.51 (1H, m, Ar—H), 7.55 (1H, s, Ar—H), 7.99 (1H, m, Ar—H), 8.11 (1H, m, Ar—H), 8.24 (1H, m, Ar—H), 8.38 (1H, d, J=7.8 Hz, Ar—H), 8.78 (1H, m, Ar—H), 8.83 (1H, m, Ar—H), 9.18 (1H, br s, Ar—H); MS (ES+) m/e 349 [MH]+.
Quantity
798 mg
Type
reactant
Reaction Step One
Quantity
778 mg
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Yield
6%

Synthesis routes and methods III

Procedure details

1,1′-Carbonyldiimidazole (0.917 g, 5.65 mmol) was added to a stirred solution of 3-furoic acid (0.634 g, 5.65 mmol) in DMF (30 ml). The solution was stirred for 2 h before adding the preceding hydrazine (1.19 g, 5.14 mmol) and triethylamine (0.71 ml, 5.14 mmol) and triethylamine (0.71 ml, 5.14 mmol). After 18 h at room temperature, the solvent was evaporated in vacuo and water added to the residue. The resultant precipitate was collected by filtration, washed with water and hexane and dried in vacuo to give the ketohydrazine (0.66 g, 45%), MS (ES+) m/e 289 [MH]+. A solution of the ketohydrazine (0.66 g, 2.3 mmol) and triethylamine hydrochloride (0.07 g, 0.5 mmol) in xylene (40 ml) was heated at reflux for 18 h. The solution was cooled to room temperature and the solvent evaporated in vacuo. Diethyl ether was added to the residue and the resulting solid collected by filtration, washed with diethyl ether and dried in vacuo to give the title-phthalazine (0.46 g, 74%), 1H NMR (250 MHz, CDCl3) δ 7.32 (1H, d, J=1.8 Hz, Ar—H), 7.62 (1H, d, J=1.4 Hz. Ar—H), 7.90 (1H, m, Ar—H), 8.04 (1H, t, J=7.6 Hz, Ar—H), 8.31 (1H, d, J=8.2 Hz, Ar—H), 8.58 (1H, s, Ar—H), 8.75 (1H, d, Ar—H); MS (ES+) m/e 271 [MH]+.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
74%

Synthesis routes and methods IV

Procedure details

1,4-dichlorophthalazine (1.6 g, 8 mmol) was slurried in 80 mL of MIBK and 2,6 cis-dimethyl piperazine (3.6 g, 32 mmol, 4 eq) was added. The reaction was stirred overnight and the solvent was removed in vacuo. The crude material was dissolved in 200 mL of CH2Cl2 and washed with 1×30 mL of a 1:1 mixture of H2O and sat. sodium bicarbonate and 1×30 mL of sat. NaCl solution. The organic layer was dried over MgSO4, filtered, and concentrated. Purification by column chromatography (100:5:1 dichloromethane:methanol:triethylamine) afforded 1.6 g (72%) of 1-chloro-4-(cis)-3,5-dimethylpiperazin-1-yl)phthalazine. MS (M+H)+=277.1.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
2,6 cis-dimethyl piperazine
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phthalazine
Phthalazine
Phthalazine
Phthalazine
Phthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.